3-(4-Bromophenylsulfonyl)propan-1-ol
Description
3-(4-Bromophenyl)propan-1-ol (CAS No. 25574-11-2) is an alcohol derivative featuring a para-bromophenyl group attached to a three-carbon chain terminating in a hydroxyl group. Its molecular formula is C₉H₁₁BrO, with a molecular weight of 215.09 g/mol and a density of 1.411 g/cm³ . The para-bromine substitution enhances its electrophilic reactivity and influences physicochemical properties, such as solubility and boiling point, due to its electron-withdrawing nature and steric effects . This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H11BrO3S |
|---|---|
Molecular Weight |
279.15 g/mol |
IUPAC Name |
3-(4-bromophenyl)sulfonylpropan-1-ol |
InChI |
InChI=1S/C9H11BrO3S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5,11H,1,6-7H2 |
InChI Key |
BRKABLYJEYMNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCO)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Bromine Substitution
3-(2-Bromophenyl)propan-1-ol (ortho isomer) shares the same molecular formula (C₉H₁₁BrO) and molecular weight (215.09 g/mol) as the para isomer but differs in bromine placement.
Chain Position Isomers: 1- vs. 3-Substituted Propanols
1-(4-Bromophenyl)propan-1-ol (CAS 4489-22-9) is a structural isomer with the hydroxyl group on the first carbon instead of the third. While both compounds share identical molecular weights (215.09 g/mol ), the hydroxyl group’s position alters polarity and hydrogen-bonding capacity. The 1-substituted isomer may exhibit higher water solubility due to increased proximity of the polar -OH group to the aromatic ring .
Substituent Variations: Bromine vs. Tert-Butyl Groups
3-(4-Tert-butylphenyl)propan-1-ol (C₁₃H₂₀O, MW 192.30 g/mol) replaces bromine with a bulky tert-butyl group. This substitution increases hydrophobicity, as evidenced by its higher calculated octanol-water partition coefficient (XLogP = 3.50) compared to brominated analogs . The tert-butyl group’s steric bulk may also reduce reactivity in electrophilic substitution reactions.
Sulfonyl-Functionalized Analogs
The sulfonyl group (-SO₂-) enhances rigidity and polarizability, as seen in the planar benzofuran core and intermolecular C–H···O hydrogen bonds in its crystal structure. Such features could influence solubility and thermal stability in sulfonyl-modified propanols .
Data Table: Comparative Properties of Selected Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | XLogP | Key Structural Feature |
|---|---|---|---|---|---|---|
| 3-(4-Bromophenyl)propan-1-ol | 25574-11-2 | C₉H₁₁BrO | 215.09 | 1.411 | - | Para-bromine, 3-OH |
| 3-(2-Bromophenyl)propan-1-ol | - | C₉H₁₁BrO | 215.09 | - | - | Ortho-bromine, 3-OH |
| 1-(4-Bromophenyl)propan-1-ol | 4489-22-9 | C₉H₁₁BrO | 215.09 | - | - | Para-bromine, 1-OH |
| 3-(4-Tert-butylphenyl)propan-1-ol | - | C₁₃H₂₀O | 192.30 | - | 3.50 | Para-tert-butyl, 3-OH |
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